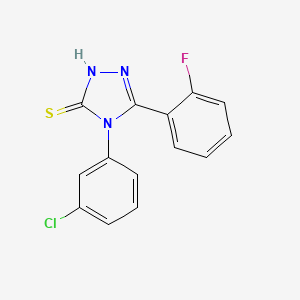

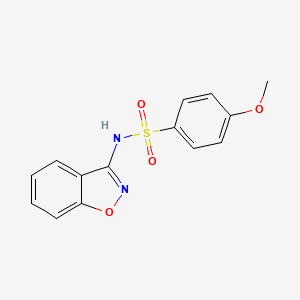

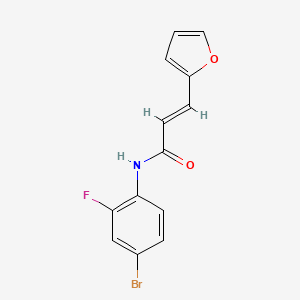

N-1,2-benzisoxazol-3-yl-4-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzisoxazole derivatives are a significant class of compounds in medicinal chemistry. They exhibit promising anti-glycation, anticancer, antibacterial, anti-inflammatory, and other activities . The distinct benzisoxazole molecules are often used as building blocks in a variety of core structures to support trials in therapeutic applications .

Synthesis Analysis

Benzisoxazole may be prepared from inexpensive salicylaldehyde, via a base-catalyzed room temperature reaction with hydroxylamine-O-sulfonic acid .Molecular Structure Analysis

Benzisoxazole is an aromatic organic compound with a molecular formula C7H5NO containing a benzene-fused isoxazole ring structure .Chemical Reactions Analysis

The relatively weak N-O bond in benzisoxazoles can be cleaved by a strong base to yield a 2-hydroxybenzonitrile species .Physical And Chemical Properties Analysis

Benzisoxazole is a colorless liquid with a density of 1.18 g/cm3. It has a boiling point of 35 to 38 °C (at 2.67 hPa) or 101-102 °C (at 2 kPa) .科学的研究の応用

Anti-glycation Activity

Benzisoxazole analogues, including N-1,2-benzisoxazol-3-yl-4-methoxybenzenesulfonamide, exhibit promising anti-glycation activities . This makes them potential candidates for the treatment of diseases related to protein glycation, such as diabetes and Alzheimer’s disease.

Anticancer Activity

Benzisoxazole molecules have shown promising anticancer activities . They can potentially be used in the development of new anticancer drugs. For instance, certain 1,2-benzisothiazol-3-one derivatives have shown significant inhibitory activity against caspase-3, a crucial mediator of apoptosis (programmed cell death) in cancer .

Antibacterial Activity

These compounds also exhibit antibacterial activities , making them potential candidates for the development of new antibiotics. This is particularly important in the era of increasing antibiotic resistance.

Anti-inflammatory Activity

Benzisoxazole analogues have demonstrated anti-inflammatory activities . They could potentially be used in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Anticonvulsant Activity

The 1,2-benzisoxazole-embedded drug molecules such as risperidone and zonisamide are exhibited as anticonvulsant actions . This suggests that N-1,2-benzisoxazol-3-yl-4-methoxybenzenesulfonamide could potentially be used in the treatment of epilepsy and other seizure disorders.

Antipsychotic Activity

Benzisoxazole derivatives have shown affinity for serotonergic and dopaminergic receptors , suggesting their potential use as antipsychotic agents. This could be particularly useful in the treatment of mental health disorders such as schizophrenia.

Drug Metabolism

It has been described that the variants with fluorine functionalization lead to realize a severe effect on drug capacity, related to clearance of drug, distribution of drug and intensity of drug metabolism . This suggests that N-1,2-benzisoxazol-3-yl-4-methoxybenzenesulfonamide could be used to enhance the efficacy of other drugs.

Synthetic Chemistry

These scaffolds and their analogues are extended for the utilization towards fabrication of a spectrum of functional materials in synthetic chemistry . This suggests that N-1,2-benzisoxazol-3-yl-4-methoxybenzenesulfonamide could be used in the synthesis of a wide range of other compounds.

作用機序

Target of Action

Benzisoxazole molecules have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Benzisoxazole derivatives have been reported to exhibit various biological activities, including anti-glycation, anticancer, antibacterial, and anti-inflammatory effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the reported biological activities of benzisoxazole derivatives, it can be inferred that the compound may influence pathways related to glycation, cancer progression, bacterial growth, and inflammation .

Result of Action

The reported biological activities of benzisoxazole derivatives suggest that the compound may have effects at both the molecular and cellular levels .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(1,2-benzoxazol-3-yl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c1-19-10-6-8-11(9-7-10)21(17,18)16-14-12-4-2-3-5-13(12)20-15-14/h2-9H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHFFODHGCDFHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NOC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649107 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[2-(2-phenylethyl)benzoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5821723.png)

![1-(2-furylmethyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5821738.png)

![4-[ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde](/img/structure/B5821749.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5821771.png)

![2-methyl-N'-{4-[(1-methyl-1H-imidazol-2-yl)thio]-3-nitrobenzylidene}benzohydrazide](/img/structure/B5821772.png)

![2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B5821791.png)